2-(5-Amino-3-(sec-butyl)-1h-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(5-Amino-3-(sec-butyl)-1h-pyrazol-1-yl)ethan-1-ol is an organic compound that features a pyrazole ring substituted with an amino group and a sec-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(sec-butyl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the amino and sec-butyl groups. One common method involves the cyclization of a suitable hydrazine derivative with a β-keto ester, followed by functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-(sec-butyl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially converting the amino group to other derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(5-Amino-3-(sec-butyl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-(sec-butyl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-3-methyl-1h-pyrazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-ethyl-1h-pyrazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-isopropyl-1h-pyrazol-1-yl)ethan-1-ol
Uniqueness
2-(5-Amino-3-(sec-butyl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the sec-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from similar compounds with different alkyl substituents.
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(5-amino-3-butan-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C9H17N3O/c1-3-7(2)8-6-9(10)12(11-8)4-5-13/h6-7,13H,3-5,10H2,1-2H3 |
InChI Key |
GROXULUNQQOKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NN(C(=C1)N)CCO |
Origin of Product |
United States |
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